7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a synthetic organic compound that belongs to the class of pyrazolo-pyrimidines. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 307.68 g/mol .
This compound is classified under heterocyclic compounds, specifically as a substituted pyrazolo-pyrimidine derivative. It has been synthesized and characterized in various studies, indicating its relevance in drug discovery and development processes. The compound is often sourced from chemical suppliers such as VWR and Santa Cruz Biotechnology, which provide it for research purposes .
The synthesis of 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves multi-step organic reactions. A common approach includes:
The detailed reaction conditions, including temperature, solvents, and catalysts, can vary based on the specific synthetic route employed.
The molecular structure of 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride can be represented as follows:
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)Cl
The structural data indicates that this compound possesses significant steric and electronic properties due to its substituents, which may influence its reactivity and biological activity .
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride can undergo various chemical reactions typical of carbonyl chlorides:
These reactions are crucial in modifying the compound for further studies or applications in medicinal chemistry.
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and handling during experimental procedures .
The applications of 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride primarily lie within scientific research:
These applications highlight its significance in advancing chemical research and drug development efforts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: